molecular formula C18H15Cl2NO B1359588 (2,4-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898764-65-3

(2,4-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No.: B1359588
CAS No.: 898764-65-3
M. Wt: 332.2 g/mol
InChI Key: YPICIHATXUBENM-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H15Cl2NO and its molecular weight is 332.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2,4-dichlorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO/c19-15-7-8-16(17(20)11-15)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h1-8,11H,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPICIHATXUBENM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643050
Record name (2,4-Dichlorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-65-3
Record name (2,4-Dichlorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (2,4-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone , with the CAS number 898764-65-3, is a synthetic organic compound notable for its unique structural features, including both dichlorophenyl and pyrrolidine moieties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H15Cl2NOC_{18}H_{15}Cl_{2}NO, and it has a molecular weight of 332.22 g/mol. The structure can be represented as follows:

IUPAC Name (2,4dichlorophenyl)[4(2,5dihydropyrrol1ylmethyl)phenyl]methanone\text{IUPAC Name }(2,4-dichlorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The dichlorophenyl group engages in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various pharmacological effects.

Biological Activity Overview

Research has indicated several areas where this compound exhibits significant biological activity:

1. Anticancer Activity

Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, analogs of this compound have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and A549 cells. The structure-activity relationship (SAR) indicates that modifications in the phenyl ring significantly influence anticancer potency.

3. Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Research Findings and Case Studies

Several research articles have explored the biological implications of similar compounds and their derivatives:

StudyFindings
Umesha et al. (2009)Investigated the synthesis and biological activity of pyrrole derivatives showing significant antimicrobial properties.
MDPI Review (2022)Highlighted the importance of structural modifications in enhancing anticancer activity among thiazole-integrated compounds.
Science.gov StudyDiscussed the potential of pyrazole derivatives as new antimalarial agents, emphasizing SAR studies that could inform future drug design.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of This compound , it is useful to compare it with related compounds:

CompoundStructureBiological Activity
(2,4-Dichlorophenyl)(2-phenyl)methanoneLacks pyrrolidine moietyLower reactivity; minimal biological activity
(2,4-Dichlorophenyl)(2-(methylamino)phenyl)methanoneContains methylamino groupVarying effects on receptor binding; potential therapeutic applications
(2,4-Dichlorophenyl)(2-(pyridin-2-yl)methyl)phenyl)methanoneFeatures pyridine ringAltered electronic properties; different pharmacological profile

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